Cas no 1158341-84-4 (2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride)
2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride
- 2-[[4-(dimethylamino)phenyl]methylamino]ethanol;hydrochloride
- 2-(4-DIMETHYLAMINO-BENZYLAMINO)-ETHANOL HCL
- NSC-34271
- 6323-84-8
- 2-(4-DIMETHYLAMINOBENZYLAMINO)ethANOL HCl
- NSC34271
- 2-((4-(Dimethylamino)benzyl)amino)ethanol hydrochloride
- F16051
- 2-(4-Dimethylamino-benzylamino)-ethanolhydrochloride
- 2-({[4-(dimethylamino)phenyl]methyl}amino)ethanol hydrochloride
- AKOS015845874
- 2-((4-(Dimethylamino)benzyl)amino)ethanolhydrochloride
- 2-({[4-(dimethylamino)phenyl]methyl}amino)ethan-1-ol hydrochloride
- 1158341-84-4
-
- MDL: MFCD03596852
- Inchi: 1S/C11H18N2O.ClH/c1-13(2)11-5-3-10(4-6-11)9-12-7-8-14;/h3-6,12,14H,7-9H2,1-2H3;1H
- InChI Key: JUGSBQJKWMNAGU-UHFFFAOYSA-N
- SMILES: Cl.OCCNCC1C=CC(=CC=1)N(C)C
Computed Properties
- Exact Mass: 230.1185909g/mol
- Monoisotopic Mass: 230.1185909g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 142
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5Ų
2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758432-1g |
2-((4-(Dimethylamino)benzyl)amino)ethan-1-ol hydrochloride |
1158341-84-4 | 98% | 1g |
¥5369.00 | 2024-08-09 | |
| Crysdot LLC | CD12177667-5g |
2-((4-(Dimethylamino)benzyl)amino)ethanol hydrochloride |
1158341-84-4 | 95+% | 5g |
$701 | 2024-07-23 |
2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride
Research Brief on 2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride (CAS: 1158341-84-4): Recent Advances and Applications
2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride (CAS: 1158341-84-4) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its dimethylamino and ethanolamine functional groups, has shown promising potential in various therapeutic applications, including antimicrobial, anticancer, and neurological research. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties.
In a 2023 study published in the *Journal of Medicinal Chemistry*, researchers investigated the antimicrobial efficacy of 2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride against multidrug-resistant bacterial strains. The compound demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 2-8 µg/mL. The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymatic pathways. These findings suggest its potential as a lead compound for developing novel antibiotics.
Another recent study, published in *Bioorganic & Medicinal Chemistry Letters*, explored the anticancer properties of 2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride. The research team evaluated its effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited significant cytotoxicity, with IC50 values in the low micromolar range (1.5-3.0 µM). Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway and inhibits cell cycle progression at the G2/M phase. These results highlight its potential as a chemotherapeutic agent, warranting further preclinical evaluation.
In the context of neurological research, a 2024 study in *ACS Chemical Neuroscience* investigated the neuroprotective effects of 2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride. The compound was found to attenuate oxidative stress and reduce neuronal apoptosis in in vitro models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. The researchers proposed that its neuroprotective activity is mediated through the modulation of key signaling pathways, including the Nrf2-ARE and PI3K/Akt pathways. These findings open new avenues for its application in treating neurodegenerative disorders.
The synthesis and optimization of 2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride have also been a focus of recent research. A 2023 paper in *Organic Process Research & Development* described an improved synthetic route that enhances yield and purity while reducing environmental impact. The new method employs greener solvents and catalytic conditions, aligning with the principles of sustainable chemistry. This advancement is critical for scaling up production and facilitating further pharmacological studies.
In conclusion, 2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride (CAS: 1158341-84-4) represents a versatile compound with broad therapeutic potential. Its antimicrobial, anticancer, and neuroprotective properties, coupled with advancements in its synthesis, position it as a promising candidate for future drug development. Continued research is essential to fully elucidate its mechanisms, optimize its efficacy, and assess its safety profile in vivo. This compound exemplifies the intersection of chemical innovation and biological application, offering exciting opportunities for the pharmaceutical industry.
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